molecular formula C10H19N5O B016647 N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine CAS No. 55921-62-5

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Cat. No. B016647
CAS RN: 55921-62-5
M. Wt: 225.29 g/mol
InChI Key: YXNLVJOPSBFTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, like "N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine," involves complex reactions that aim to introduce specific functional groups to achieve desired properties. For instance, the synthesis and characterization of novel pyrimidine derivatives as antimicrobial agents involve starting ingredients such as formimidamide or 4-(dimethylamino) benzimidamide, which are then characterized by IR, 1H NMR, and Mass spectral analyses (M. S. Rao, T. B. Rao, & Cherukumalli Purna Koteswara, 2020). This highlights the complex chemistry involved in synthesizing pyrimidine derivatives and the importance of precise reactions and characterizations.

properties

IUPAC Name

1-hydroxy-2-imino-4-N,4-N-dipropylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-3-5-14(6-4-2)9-7-8(11)15(16)10(12)13-9/h7,12,16H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNLVJOPSBFTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=N)N(C(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632275
Record name 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

CAS RN

55921-62-5
Record name 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.